molecular formula C20H18N4O B7688739 N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide CAS No. 714254-36-1

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide

Katalognummer: B7688739
CAS-Nummer: 714254-36-1
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: JBLKSHKGHWOULZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide is a synthetic organic compound belonging to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with an ethyl group and a benzamide moiety. Quinoline derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide typically involves the following steps:

    Formation of the Pyrazoloquinoline Core: The initial step involves the condensation of 2-chloroquinoline with phenylhydrazine in the presence of a solvent such as 1-pentanol. This reaction yields the pyrazoloquinoline intermediate.

    N-Alkylation: The pyrazoloquinoline intermediate is then subjected to N-alkylation using ethyl iodide in the presence of a base such as sodium carbonate. This step introduces the ethyl group at the nitrogen atom of the pyrazoloquinoline core.

    Benzamide Formation: The final step involves the reaction of the N-ethyl-8-methylpyrazoloquinoline with benzoyl chloride in the presence of a base such as pyridine to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced pyrazoloquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives.

    Biology: It has been investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: The compound exhibits promising pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It has been evaluated in preclinical studies for its potential as a therapeutic agent.

    Industry: The compound is used in the development of novel materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound has been shown to interact with enzymes such as kinases and proteases, modulating their activity.

    Pathways Involved: It influences various cellular signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, leading to alterations in cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide can be compared with other quinoline derivatives to highlight its uniqueness:

  • Similar Compounds

    • N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide
    • N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide
    • N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)propionamide
  • Uniqueness: : The presence of the benzamide moiety in this compound imparts distinct pharmacological properties compared to other similar compounds. This structural feature enhances its binding affinity to specific molecular targets and contributes to its unique biological activities.

Eigenschaften

IUPAC Name

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-3-24-19-16(12-15-11-7-8-13(2)17(15)21-19)18(23-24)22-20(25)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLKSHKGHWOULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322680
Record name N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663570
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

714254-36-1
Record name N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.